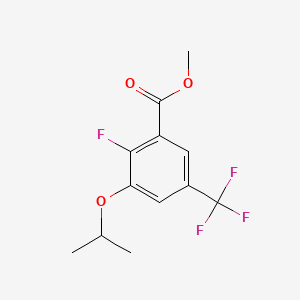
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C12H12F4O3 and a molecular weight of 280.22 g/mol . It is characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups attached to a benzoate core. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction and conditions .
Scientific Research Applications
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The isopropoxy and trifluoromethyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-3-(trifluoromethyl)benzoate
- Methyl 5-fluoro-2-(trifluoromethyl)benzoate
- Methyl 2-fluoro-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate is unique due to the presence of the isopropoxy group, which distinguishes it from other similar compounds. This structural difference can lead to variations in reactivity, binding affinity, and overall chemical behavior .
Properties
Molecular Formula |
C12H12F4O3 |
|---|---|
Molecular Weight |
280.21 g/mol |
IUPAC Name |
methyl 2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H12F4O3/c1-6(2)19-9-5-7(12(14,15)16)4-8(10(9)13)11(17)18-3/h4-6H,1-3H3 |
InChI Key |
FXXHREJZDPAJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















